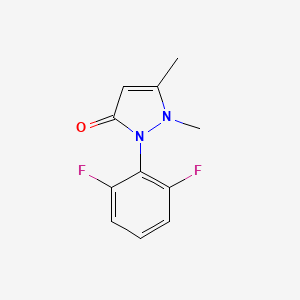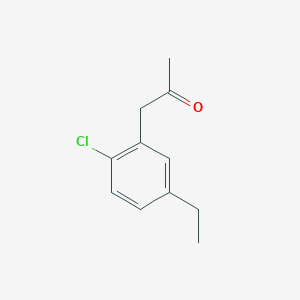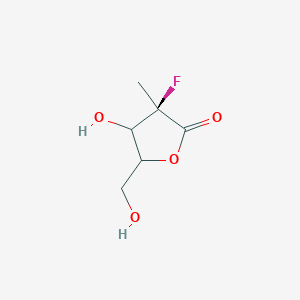
tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with ®-2,4-dimethyl-3-oxopiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on various biological pathways. It serves as a model compound for understanding the interactions of piperazine-based drugs with biological targets .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs .
Industry: In the industrial sector, tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is used in the production of polymers and as a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the CNS, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-[(E)-2-(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate
- tert-Butyl 4-[(E)-2-(2,4-dimethylphenyl)hydrazinylidene]-3-oxopentanoate
Comparison: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is unique due to its specific piperazine ring structure, which provides distinct biological activity compared to other tert-butyl derivatives. The presence of the piperazine ring allows for interactions with a different set of biological targets, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H20N2O3 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl (2R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12(5)6-7-13(8)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChI-Schlüssel |
LIHLBMDKRWLUAP-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1C(=O)N(CCN1C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
